- Preparation of siaololigosaccharides as antagonist for both E- and P-selectins, World Intellectual Property Organization, , ,
Cas no 92-89-7 (4'-Nitro1,1'-biphenyl-4-carboxylic Acid)

4'-Nitro1,1'-biphenyl-4-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
- [1,1'-Biphenyl]-4-carboxylicacid, 4'-nitro-
- 4-(4-nitrophenyl)benzoic acid
- 4-carboxy-4'-nitrobiphenyl
- 4-Nitro-4'-biphenylcarboxylic acid
- 4'-Nitro-biphenyl-4-carbonsaeure
- 4'-Nitro-biphenyl-4-carboxylic acid
- 4'-Nitrodiphenyl-4-carboxylic acid
- 4'-Nitro[1,1'-biphenyl]-4-carboxylic acid
- 4'-Nitrobiphenyl-4-carboxylic acid
- [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-
- 4-(4'-nitrophenyl)benzoic acid
- (1,1'-Biphenyl)-4-carboxylic acid, 4'-nitro-
- 4'-Nitro(1,1'-biphenyl)-4-carboxylic acid
- NSC210796
- PubChem10301
- 4-Biphenylcarboxylic acid, 4′-nitro- (6CI, 7CI, 8CI)
- 4′-Nitro[1,1′-biphenyl]-4-carboxylic acid (ACI)
- 4-Carboxy-4′-nitrobiphenyl
- 4-Nitro-4′-biphenylcarboxylic acid
- 4′-Nitro-1,1′-biphenyl-4-carboxylic acid
- 4′-Nitrobiphenyl-4-carboxylic acid
- NSC 210796
- EINECS 202-201-0
- CS-0157586
- EU-0067976
- BDBM50060973
- CHEMBL109066
- NSC-210796
- LM5ZA4XV5M
- 4''-Nitro-biphenyl-4-carboxylic acid
- Oprea1_448442
- 4-Biphenylcarboxylic acid, 4'-nitro-
- A10919
- AKOS001593415
- 4-nitro-4'-biphenyl carboxylic acid
- 92-89-7
- MFCD00043911
- 4'-Nitro-[1,1'-biphenyl]-4-carboxylicacid
- SCHEMBL628405
- 4'-nitro[1,1-biphenyl]-4-carboxylic acid
- 4 inverted exclamation mark -Nitrobiphenyl-4-carboxylic Acid
- [1, 4'-nitro-
- SY064945
- DTXSID6059073
- 4'-nitro-1,1'-biphenyl-4-carboxylic acid
- 3X-0716
- NS00039502
- 4'-Nitro1,1'-biphenyl-4-carboxylic Acid
-
- MDL: MFCD00043911
- インチ: 1S/C13H9NO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8H,(H,15,16)
- InChIKey: LYINHPAEAYJDIR-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C2C=CC([N+](=O)[O-])=CC=2)=CC=1)O
計算された属性
- 精确分子量: 243.05300
- 同位素质量: 243.053158
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 309
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.1
- XLogP3: 3.5
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 350°
- Boiling Point: 450.2±28.0 °C at 760 mmHg
- フラッシュポイント: 194.2±12.5 °C
- Refractive Index: 1.637
- PSA: 83.12000
- LogP: 3.48320
- じょうきあつ: 0.0±1.2 mmHg at 25°C
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- HazardClass:IRRITANT
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4'-Nitro1,1'-biphenyl-4-carboxylic Acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044317-500mg |
4'-Nitro1,1'-biphenyl-4-carboxylic Acid |
92-89-7 | >95% | 500mg |
2876.0CNY | 2021-07-13 | |
eNovation Chemicals LLC | D519670-5g |
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |
92-89-7 | 97% | 5g |
$1785 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N92830-5g |
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |
92-89-7 | 95% | 5g |
¥168.0 | 2024-07-19 | |
abcr | AB157689-10 g |
4'-Nitro[1,1'-biphenyl]-4-carboxylic acid; . |
92-89-7 | 10g |
€229.40 | 2022-06-11 | ||
TRC | N494775-1g |
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid |
92-89-7 | 1g |
$ 170.00 | 2022-06-03 | ||
Fluorochem | 080150-1g |
4'-Nitrobiphenyl-4-carboxylic acid |
92-89-7 | 95% | 1g |
£67.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044317-5g |
4'-Nitro1,1'-biphenyl-4-carboxylic Acid |
92-89-7 | >95% | 5g |
15476.0CNY | 2021-07-05 | |
TRC | N494775-250mg |
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid |
92-89-7 | 250mg |
$69.00 | 2023-05-17 | ||
TRC | N494775-1000mg |
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid |
92-89-7 | 1g |
$207.00 | 2023-05-17 | ||
Alichem | A019117592-10g |
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |
92-89-7 | 95% | 10g |
$346.50 | 2023-08-31 |
4'-Nitro1,1'-biphenyl-4-carboxylic Acid 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.3 Catalysts: Diethanolamine (polystyrene bound) , Trithiocyanuric acid (Merrifield Resin-Bound) Solvents: 1,2-Dichloroethane ; 18 h, rt
- Minimization of palladium content in Suzuki cross-coupling reactionsCombinatorial Chemistry & High Throughput Screening, 2006, 9(9), 703-710,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
- Preparation of oligosaccharide glycomimetic antagonists as E- and P-selectin modulators, World Intellectual Property Organization, , ,
Synthetic Circuit 6
- Preparation of oligosaccharides and conjugates thereof for the treatment of Pseudomonas bacteria infection, World Intellectual Property Organization, , ,
Synthetic Circuit 7
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; overnight, heated
1.3 Reagents: Hydrogen ion Solvents: Water ; acidified
- Preparation of methionine derivatives as inhibitors of protein isoprenyl transferases, United States, , ,
Synthetic Circuit 8
- Micro/mesoporous conjugated fluorinated iron-porphyrin polymer: porosity and heterogeneous catalyst for oxidationAdvanced Composites and Hybrid Materials, 2018, 1(4), 696-704,
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
- Preparation of amino acid derivatives as inhibitors of protein isoprenyl transferases, United States, , ,
Synthetic Circuit 12
- Compounds and methods for inhibiting selectin-mediated function, World Intellectual Property Organization, , ,
Synthetic Circuit 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
- Preparation of substituted N-[(aminoiminomethyl or aminomethyl)phenyl]propyl amides as Factor Xa inhibitors, United States, , ,
Synthetic Circuit 14
- Preparation of tetrahydro-isoquinolines as copper chelators useful in therapy of Alzheimer's and Wilson's diseases, European Patent Organization, , ,
Synthetic Circuit 15
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
- Synthesis and evaluation of non-basic inhibitors of urokinase-type plasminogen activator (uPA)Bioorganic & Medicinal Chemistry, 2012, 20(4), 1557-1568,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
- Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling in Water and AirJournal of Organic Chemistry, 2018, 83(24), 15486-15492,
Synthetic Circuit 19
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
- Synthesis and luminescence properties of biphenyl-type firefly luciferin analogs with a new, near-infrared light-emitting bioluminophoreTetrahedron, 2013, 69(46), 9726-9734,
Synthetic Circuit 20
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Raw materials
- Ethyl 4-(4-nitrophenyl)benzoate
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 4-Methyl-4'-nitro-1,1'-biphenyl
- Methyl 4'-Nitro1,1'-biphenyl-4-carboxylate
- 4-Biphenylcarboxylic acid
- 4-Bromobenzoic acid
- Ethanone,1-(4'-nitro[1,1'-biphenyl]-4-yl)-
- 4-(dihydroxyboranyl)benzoic acid
- 4-Nitrophenylboronic acid
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Preparation Products
4'-Nitro1,1'-biphenyl-4-carboxylic Acid 関連文献
-
Uttam K. Das,Julia Bobak,Candace Fowler,Sarah E. Hann,Chad F. Petten,Louise N. Dawe,Andreas Decken,Francesca M. Kerton,Christopher M. Kozak Dalton Trans. 2010 39 5462
-
2. Binuclear complexes with ligands based on the 2,6-bis(diphenylphosphinomethyl)benzene framework. Syntheses and crystal structures of [Ir2Cl2(μ-CO){2,6-(Ph2PCH2)2C6H3S}2]·2CH2Cl2, [Ni2{2,6-(Ph2PCH2)2C6H4S}2][PF6]2·Et2O·0.5CH2Cl2 and [Rh2Cl2(CO)2{1,3-(Ph2PCH2)2C6H4}2]Jonathan R. Dilworth,Yifan Zheng,D. Vaughan Griffiths J. Chem. Soc. Dalton Trans. 1999 1877
-
Tanja Kole?a-Dobravc,Keiichi Maejima,Yutaka Yoshikawa,Anton Meden,Hiroyuki Yasui,Franc Perdih New J. Chem. 2017 41 735
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4. 110. Homolytic aromatic substitution. Part XXI. The arylation of benzotrihalidesD. H. Hey,F. C. Saunders,Gareth H. Williams J. Chem. Soc. 1961 554
-
Uttam K. Das,Julia Bobak,Candace Fowler,Sarah E. Hann,Chad F. Petten,Louise N. Dawe,Andreas Decken,Francesca M. Kerton,Christopher M. Kozak Dalton Trans. 2010 39 5462
-
Masoud Mirzaei,Hossein Eshtiagh-Hosseini,Zahra Karrabi,Kre?imir Mol?anov,Ehsan Eydizadeh,Joel T. Mague,Antonio Bauzá,Antonio Frontera CrystEngComm 2014 16 5352
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Alexandros A. Kitos,Eleni E. Moushi,Manolis J. Manos,Constantina Papatriantafyllopoulou,Anastasios J. Tasiopoulos,Spyros P. Perlepes,Vassilios Nastopoulos CrystEngComm 2016 18 4733
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Koushik Saha,Sourav Gayen,Urminder Kaur,Thierry Roisnel,Sundargopal Ghosh Dalton Trans. 2021 50 12990
-
Justin A. M. Lummiss,Carolyn S. Higman,Devon L. Fyson,Robert McDonald,Deryn E. Fogg Chem. Sci. 2015 6 6739
-
10. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenylsD. J. Byron,G. W. Gray,R. C. Wilson J. Chem. Soc. C 1966 840
4'-Nitro1,1'-biphenyl-4-carboxylic Acidに関する追加情報
4'-Nitro1,1'-biphenyl-4-carboxylic Acid: A Comprehensive Overview
4'-Nitro1,1'-biphenyl-4-carboxylic Acid, also known by its CAS number 92-89-7, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and diverse applications in various scientific domains. The molecule consists of a biphenyl system with a nitro group at the 4' position and a carboxylic acid group at the 4 position, making it a versatile building block for further chemical modifications.
Recent studies have highlighted the potential of 4'-Nitro1,1'-biphenyl-4-carboxylic Acid in drug discovery. Researchers have explored its role as a precursor for developing bioactive compounds with potential therapeutic applications. For instance, its ability to act as a ligand in metalloenzyme inhibition has been investigated, showcasing its relevance in pharmacological research. The compound's structural flexibility allows for easy functionalization, which is crucial for tailoring its properties to specific biological targets.
In the realm of materials science, 4'-Nitro1,1'-biphenyl-4-carboxylic Acid has been utilized as a precursor for synthesizing advanced materials. Its biphenyl structure contributes to π-conjugation, which is beneficial for applications in organic electronics. Recent advancements have demonstrated its use in creating high-performance organic semiconductors, which are essential components in modern electronic devices such as flexible displays and sensors.
The environmental impact of 4'-Nitro1,1'-biphenyl-4-carboxylic Acid has also been a topic of interest. Studies have focused on its degradation pathways under various environmental conditions. Research indicates that the compound undergoes microbial degradation in soil and water systems, reducing its persistence in the environment. This information is critical for assessing its ecological risks and ensuring sustainable practices in its production and use.
The synthesis of 4'-Nitro1,1'-biphenyl-4-carboxylic Acid involves multi-step chemical reactions that require precise control over reaction conditions. Recent innovations in synthetic methodologies have improved the yield and purity of this compound. For example, the use of catalytic systems has enabled more efficient coupling reactions, making the synthesis process more environmentally friendly and cost-effective.
In conclusion, 4'-Nitro1,1'-biphenyl-4-carboxylic Acid, with its CAS number 92-89-7, stands out as a valuable compound with wide-ranging applications across multiple disciplines. Its structural features make it an ideal candidate for further research and development in drug discovery, materials science, and environmental studies. As scientific advancements continue to unfold, this compound is expected to play an even more pivotal role in shaping future innovations.
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